Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]-
Description
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- is a structurally complex aromatic compound featuring a phenol core linked via a methyleneamino group to a 3-pyridinyl moiety substituted with a 4-isoquinolinyl group. Its synthesis likely involves multi-step coupling reactions, as seen in analogous pyridine derivatives .
Properties
CAS No. |
821784-47-8 |
|---|---|
Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3-[[(5-isoquinolin-4-ylpyridin-3-yl)amino]methyl]phenol |
InChI |
InChI=1S/C21H17N3O/c25-19-6-3-4-15(8-19)10-24-18-9-17(12-22-13-18)21-14-23-11-16-5-1-2-7-20(16)21/h1-9,11-14,24-25H,10H2 |
InChI Key |
WEGSPPOZMNGVGO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC=C2C3=CC(=CN=C3)NCC4=CC(=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline and Pyridine Rings: The initial step involves the synthesis of the isoquinoline and pyridine rings, which are essential components of the compound. This can be achieved through cyclization reactions using appropriate precursors.
Amination Reaction: The next step involves the introduction of the amino group to the pyridine ring. This can be done using reagents such as ammonia or amines under suitable conditions.
Coupling Reaction: The final step involves the coupling of the isoquinoline and pyridine rings with the phenol moiety. This can be achieved using coupling agents such as palladium catalysts under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Oxidation Reactions
The phenolic hydroxyl group (-OH) undergoes oxidation under basic conditions. Hydrogen peroxide (H₂O₂) is commonly used as an oxidizing agent, converting the phenolic group to a phenoxide ion or quinone structure. This reaction is critical for modifying its electronic properties and reactivity.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Oxidation of phenolic OH | H₂O₂, NaOH | Room temperature to mild heating | Formation of phenoxide ion or quinone |
Reduction Reactions
The heterocyclic moieties (isoquinoline and pyridine) may undergo reduction using strong reducing agents like lithium aluminum hydride (LiAlH₄). This process can transform aromatic rings into non-aromatic forms (e.g., tetrahydroisoquinoline), altering the compound’s electronic structure.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Reduction of heterocycles | LiAlH₄ | Anhydrous ether, reflux | Formation of reduced heterocycles (e.g., tetrahydroisoquinoline) |
Alkylation and Acylation of the Phenolic Hydroxyl Group
The phenolic -OH is susceptible to alkylation (e.g., with alkyl halides) and acylation (e.g., with acyl chlorides). These reactions modify the hydroxyl group into ethers or esters, respectively, enhancing solubility or stability.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Alkylation | Alkyl halide (e.g., R-X), base (e.g., K₂CO₃) | Polar aprotic solvent (e.g., DMF), room temperature | Formation of phenolic ether |
| Acylation | Acyl chloride (e.g., RCOCl), base (e.g., pyridine) | Aprotic solvent (e.g., THF), reflux | Formation of phenolic ester |
Amino Group Reactions
The primary amine (-NH₂) can participate in acylation , forming amides, or carbamate formation via reaction with carbonyl chlorides. These transformations are relevant for enhancing biological activity or stability .
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Acylation of amine | Acyl chloride (e.g., RCOCl), base (e.g., pyridine) | Aprotic solvent (e.g., THF), reflux | Formation of amide |
| Carbamate formation | Carbonyl chloride (e.g., ClCOOR), base (e.g., pyridine) | Aprotic solvent (e.g., THF), reflux | Formation of carbamate |
Coupling Reactions
The heterocyclic moieties may engage in metal-catalyzed coupling reactions (e.g., Suzuki or Heck reactions), depending on the presence of halide groups. These reactions expand structural diversity for medicinal applications.
| Reaction Type | Reagents | Conditions | Outcome |
|---|---|---|---|
| Cross-coupling | Transition metal catalyst (e.g., Pd), ligands (e.g., PPh₃) | Solvent (e.g., DMF), heating | Formation of extended conjugated systems |
Reaction Mechanisms
The phenolic hydroxyl group’s acidity (pKa ~10) enables deprotonation under basic conditions, facilitating nucleophilic attack. The amino group’s basicity (pKa ~9.5) allows for electrophilic substitution or acylation. Reduction of heterocycles involves hydride transfer from LiAlH₄, disrupting aromaticity.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the anticancer properties of compounds similar to Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- through various mechanisms:
- Cytotoxic Activity : Research has shown that derivatives of phenolic compounds exhibit significant cytotoxic effects against various cancer cell lines. For example, a study reported that certain phenoxy thiazoles demonstrated IC50 values around 13 μM against multiple cancer cell types, indicating their potential as effective anticancer agents .
- Mechanism of Action : The anticancer activity is often attributed to the ability of these compounds to inhibit critical cellular pathways involved in cancer progression. For instance, some derivatives have been found to repress hypoxia-inducible factor 1-alpha (HIF-1α) through p53/MDM-2 mediated degradation, which is crucial for tumor survival and growth .
- Case Studies : A study involving the synthesis and evaluation of phenolic compounds showed promising results where specific derivatives exhibited selective targeting capabilities towards cancerous cells. The synthesized compounds demonstrated low micromolar activity against human colorectal (HCT-116) and breast (MCF-7) cancer cell lines, suggesting their potential for further development into therapeutic agents .
Neurodegenerative Disease Applications
Compounds containing similar structural features to Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- have also been investigated for their neuroprotective effects:
- Acetylcholinesterase Inhibition : The inhibition of acetylcholinesterase (AChE) is a key therapeutic target in the treatment of Alzheimer's disease. Compounds with phenolic structures have been shown to possess significant AChE inhibitory activity, making them potential candidates for Alzheimer's treatment .
- In Silico Studies : Molecular docking studies have provided insights into the binding interactions between these compounds and AChE, revealing that certain derivatives exhibit strong binding affinity, which correlates with their biological activity .
Data Table: Summary of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Target/Mechanism |
|---|---|---|---|
| Phenol Derivative 1 | Cytotoxicity | ~13 | Inhibition of HIF-1α |
| Phenol Derivative 2 | AChE Inhibition | 2.7 | Acetylcholinesterase |
| Phenol Derivative 3 | Antiproliferative Activity | 1.9 - 7.52 | Selective targeting in cancer cells |
Mechanism of Action
The mechanism of action of Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
Structural Comparison with Analogous Compounds
The compound’s structural uniqueness lies in its isoquinolinyl-pyridinyl-phenol scaffold. Key analogs and their distinguishing features are summarized below:
Key Observations :
- Isoquinolinyl vs. Furanyl/Chlorophenyl: The 4-isoquinolinyl group in the target compound introduces a larger, planar aromatic system compared to smaller substituents (e.g., furanyl or chlorophenyl). This likely enhances π-π stacking interactions in receptor binding, as seen in nAChR ligands like sazetidine-A .
- Linker Flexibility: The methyleneamino linker provides conformational flexibility, contrasting with rigid linkers in compounds like SU3327 () or NS6740 (), which may affect target selectivity.
Physicochemical Data :
- Solubility: Pyridinyl-isoquinolinyl hybrids are typically lipophilic, but the phenolic -OH group may improve aqueous solubility compared to fully nonpolar analogs (e.g., CEP-1347 in ).
- NMR Profiles: The 1H NMR of analogous compounds () shows pyridinyl protons at δ 8.2–8.5 ppm, while isoquinolinyl protons may appear downfield (δ 8.5–9.0 ppm) due to aromatic deshielding .
Hypothesized Targets :
- nAChRs: Structural similarity to sazetidine-A () suggests partial agonism at α4β2-nAChRs. The isoquinolinyl group could enhance affinity over smaller substituents (e.g., furanyl in ) .
- Kinase Inhibition: Pyridinyl-isoquinolinyl motifs are common in JNK inhibitors (e.g., SP600125 in ). However, the phenolic group may reduce cell permeability compared to nonpolar inhibitors like AS601245 .
Selectivity Considerations :
- Compared to Nilotinib (), which targets BCR-ABL kinases, the target compound’s lack of a benzamide or trifluoromethyl group may limit kinase activity but reduce off-target effects.
Pharmacological and Toxicological Profiles
- Metabolism: Isoquinolinyl groups are prone to oxidative metabolism via CYP450 enzymes, as observed in related alkaloids. This may shorten half-life compared to compounds with stable ethers (e.g., SU3327 in ) .
Biological Activity
Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- (CAS Number: 821784-47-8) is a compound characterized by its complex structure, which includes phenolic and pyridine functionalities. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and research findings.
- Molecular Formula : C21H17N3O
- Molecular Weight : 327.379 g/mol
- LogP : 4.6875 (indicating lipophilicity)
- Polar Surface Area (PSA) : 58.04 Ų
Biological Activity Overview
The biological activities of phenolic compounds, especially those with nitrogen-containing heterocycles like isoquinolines and pyridines, are well-documented. The specific compound exhibits several promising activities:
-
Anticancer Activity :
- Research indicates that compounds with similar structures can inhibit various cancer cell lines by targeting specific kinases involved in cell proliferation and survival pathways. For example, imidazopyridine derivatives have shown selective inhibition of kinase activity, suggesting a potential mechanism for anticancer effects .
- A study demonstrated that phenolic compounds can induce apoptosis in cancer cells through reactive oxygen species (ROS) generation and mitochondrial dysfunction .
-
Antimicrobial Properties :
- Similar phenolic compounds have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The presence of the isoquinoline moiety is believed to enhance the interaction with bacterial membranes, leading to increased permeability and cell death .
- In vitro studies have shown that derivatives of phenolic compounds possess potent activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as antibiotic agents .
- Anti-inflammatory Effects :
Case Study 1: Anticancer Efficacy
A recent study investigated the effects of a series of phenolic compounds on human breast cancer cells. Results indicated that compounds similar to Phenol, 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]- exhibited dose-dependent cytotoxicity, with IC50 values ranging from 10 to 30 µM. Mechanistic studies revealed that these compounds induced apoptosis via the intrinsic pathway, characterized by mitochondrial membrane potential loss and caspase activation .
Case Study 2: Antimicrobial Activity
Another study focused on the antimicrobial efficacy of phenolic derivatives against various bacterial strains. The compound demonstrated minimum inhibitory concentrations (MICs) as low as 15 µg/mL against MRSA and other resistant strains. The study suggested that the mechanism involved disruption of bacterial cell wall integrity and interference with metabolic pathways .
Research Findings
Recent literature highlights several key findings regarding the biological activities of related phenolic compounds:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for synthesizing 3-[[[5-(4-isoquinolinyl)-3-pyridinyl]amino]methyl]phenol, and how can reaction conditions be optimized?
- Methodology : Start with a Suzuki-Miyaura coupling to link the pyridine and isoquinoline moieties, followed by reductive amination to introduce the aminomethyl-phenol group. Use palladium catalysts (e.g., Pd(PPh₃)₄) for cross-coupling and NaBH₃CN for reductive steps. Optimize solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C) to improve yield .
- Data Analysis : Track reaction progress via TLC and HPLC. Compare yields under varying conditions (e.g., 65% in DMF at 100°C vs. 45% in THF at 80°C) to identify optimal parameters.
Q. How should researchers characterize the structural purity of this compound?
- Techniques :
- NMR : Use ¹H/¹³C NMR to confirm the presence of the isoquinoline proton (δ 8.5–9.5 ppm) and phenolic -OH (δ 5.5–6.5 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 385.1542).
- XRD : Single-crystal X-ray diffraction for absolute configuration validation, as demonstrated for analogous isoquinoline derivatives .
Q. What solvent systems are suitable for solubility and stability testing?
- Approach : Test solubility in DMSO (common stock solution), water (with co-solvents like PEG-400), and ethanol. Monitor stability via UV-Vis spectroscopy at 24/48/72 hours. For phenolic compounds, acidic buffers (pH 4–6) often enhance stability .
Advanced Research Questions
Q. How can researchers design experiments to evaluate this compound’s bioactivity against kinase targets?
- Protocol : Use fluorescence-based kinase assays (e.g., ADP-Glo™) with recombinant EGFR or HER2. Pre-incubate the compound (1–10 µM) with the kinase and ATP, then quantify inhibition via luminescence. Include positive controls (e.g., gefitinib for EGFR) .
- Data Interpretation : Calculate IC₅₀ values using nonlinear regression. For example, if IC₅₀ = 2.5 µM for EGFR vs. >10 µM for HER2, prioritize EGFR-related mechanistic studies.
Q. What strategies resolve contradictions in SAR (Structure-Activity Relationship) data for isoquinoline derivatives?
- Case Study : If a methyl group at the 3-pyridinyl position improves activity but reduces solubility, introduce hydrophilic substituents (e.g., -OH or -NH₂) while retaining the methyl group. Compare logP values and cellular uptake using Caco-2 assays .
- Computational Aid : Perform molecular docking (e.g., AutoDock Vina) to predict binding poses and prioritize substituents that enhance target affinity without compromising solubility .
Q. How should researchers address discrepancies in cytotoxicity profiles across cell lines?
- Method : Test the compound in panels of cancer cell lines (e.g., MCF-7, A549, HeLa) with varying receptor expression levels. Correlate IC₅₀ values with qPCR data for EGFR/HER2 mRNA. Use siRNA knockdown to confirm target specificity .
- Statistical Analysis : Apply ANOVA to assess significance (p < 0.05) and exclude outliers via Grubbs’ test.
Q. What computational tools are recommended for predicting metabolic pathways of this compound?
- Tools : Use SwissADME for predicting CYP450 metabolism sites and MetaCore for pathway enrichment analysis. For example, prioritize oxidation at the benzylic methyl group or glucuronidation of the phenolic -OH .
- Validation : Compare in silico predictions with in vitro microsomal assays (e.g., human liver microsomes + NADPH) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
